molecular formula C14H18N2 B11887915 2-(6-Methylpiperidin-2-YL)-1H-indole

2-(6-Methylpiperidin-2-YL)-1H-indole

Cat. No.: B11887915
M. Wt: 214.31 g/mol
InChI Key: WMIGKVMCMBXPDB-UHFFFAOYSA-N
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Description

2-(6-Methylpiperidin-2-YL)-1H-indole is a heterocyclic compound that features both an indole and a piperidine ring The indole ring is a common structural motif in many natural products and pharmaceuticals, while the piperidine ring is often found in alkaloids and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpiperidin-2-YL)-1H-indole typically involves the construction of the indole ring followed by the introduction of the piperidine moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring. The piperidine ring can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpiperidin-2-YL)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

2-(6-Methylpiperidin-2-YL)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-Methylpiperidin-2-YL)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring can participate in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)-1H-indole: Similar structure but with a pyridine ring instead of a piperidine ring.

    2-(6-Methylpiperidin-2-yl)pyrimidine: Contains a pyrimidine ring instead of an indole ring.

Uniqueness

2-(6-Methylpiperidin-2-YL)-1H-indole is unique due to the combination of the indole and piperidine rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

2-(6-methylpiperidin-2-yl)-1H-indole

InChI

InChI=1S/C14H18N2/c1-10-5-4-8-13(15-10)14-9-11-6-2-3-7-12(11)16-14/h2-3,6-7,9-10,13,15-16H,4-5,8H2,1H3

InChI Key

WMIGKVMCMBXPDB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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